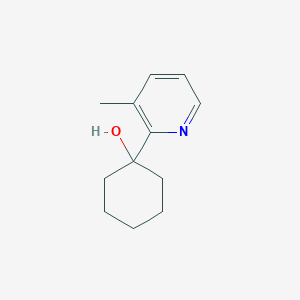
Chlorhydrate de 4,4-diméthylazépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylazepane hydrochloride is a chemical compound with the molecular formula C8H18ClN It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with two methyl groups attached to the fourth carbon atom
Applications De Recherche Scientifique
4,4-Dimethylazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
4,4-Dimethylazepane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with mitochondrial dehydrogenases, where it acts as a substrate and undergoes reduction. This interaction is crucial for the compound’s role in cellular respiration and energy production. Additionally, 4,4-Dimethylazepane hydrochloride has been shown to interact with chloride channels, influencing ion transport and cellular homeostasis .
Cellular Effects
The effects of 4,4-Dimethylazepane hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Dimethylazepane hydrochloride has been observed to enhance the activity of certain kinases, leading to altered phosphorylation states of target proteins. This modulation affects downstream signaling pathways, ultimately impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4,4-Dimethylazepane hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to mitochondrial dehydrogenases, facilitating the reduction process and contributing to ATP production. Additionally, 4,4-Dimethylazepane hydrochloride acts as an inhibitor of certain enzymes, such as GTPases, which play a role in cytoskeletal dynamics and cellular motility. These interactions lead to changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethylazepane hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that 4,4-Dimethylazepane hydrochloride remains stable at room temperature for extended periods, but its activity decreases at higher temperatures. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4,4-Dimethylazepane hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular respiration and energy production. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
4,4-Dimethylazepane hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as mitochondrial dehydrogenases and GTPases, influencing metabolic flux and metabolite levels. The compound’s role in cellular respiration is particularly noteworthy, as it contributes to ATP production and energy metabolism. Additionally, 4,4-Dimethylazepane hydrochloride affects the regulation of metabolic pathways through feedback inhibition and allosteric regulation .
Transport and Distribution
Within cells and tissues, 4,4-Dimethylazepane hydrochloride is transported and distributed through specific transporters and binding proteins. It interacts with chloride channels, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4,4-Dimethylazepane hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it participates in cellular respiration and energy production. Additionally, it has been observed in the cytoplasm, where it interacts with cytoskeletal proteins and influences cellular motility. Targeting signals and post-translational modifications direct 4,4-Dimethylazepane hydrochloride to specific compartments, ensuring its proper localization and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylazepane hydrochloride typically involves the reaction of 4,4-Dimethylazepane with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is generally performed in an organic solvent such as acetonitrile, with the addition of triethylamine to neutralize the reaction mixture .
Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylazepane hydrochloride can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction Reactions: Reduction of 4,4-Dimethylazepane hydrochloride can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted azepanes.
Oxidation Reactions: N-oxides of 4,4-Dimethylazepane.
Reduction Reactions: Corresponding amines.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms involved.
Comparaison Avec Des Composés Similaires
Azepane: The parent compound without the methyl groups.
4-Methylazepane: A derivative with a single methyl group.
N-Methylazepane: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 4,4-Dimethylazepane hydrochloride is unique due to the presence of two methyl groups at the fourth carbon position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other azepane derivatives and can lead to different properties and applications.
Propriétés
IUPAC Name |
4,4-dimethylazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)4-3-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBSPFCBWNCQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)




![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2558512.png)



